
2-Fluoro-4-methylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methylcyclohexan-1-amine is a fluorinated amine compound with the molecular formula C7H14FN and a molecular weight of 131.19 g/mol This compound is characterized by a cyclohexane ring substituted with a fluorine atom at the second position and a methyl group at the fourth position, along with an amine group at the first position
Méthodes De Préparation
The synthesis of 2-Fluoro-4-methylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the fluorination of 4-methylcyclohexanone followed by reductive amination. The reaction conditions typically include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-Fluoro-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Fluoro-4-methylcyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biological systems.
Medicine: Fluorinated amines are often explored for their potential as pharmaceutical intermediates or active pharmaceutical ingredients (APIs) due to their unique pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals, polymers, and specialty chemicals, where fluorinated compounds are valued for their stability and reactivity
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-methylcyclohexan-1-amine involves its interaction with molecular targets through its amine and fluorine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Fluoro-4-methylcyclohexan-1-amine can be compared with other similar compounds, such as:
2-Fluorocyclohexan-1-amine: Lacks the methyl group at the fourth position, which may affect its reactivity and biological activity.
4-Methylcyclohexan-1-amine: Lacks the fluorine atom, resulting in different chemical properties and applications.
2-Fluoro-4-methylcyclohexanol:
The uniqueness of this compound lies in the combination of its fluorine and amine functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H14FN |
|---|---|
Poids moléculaire |
131.19 g/mol |
Nom IUPAC |
2-fluoro-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C7H14FN/c1-5-2-3-7(9)6(8)4-5/h5-7H,2-4,9H2,1H3 |
Clé InChI |
UKOTUBCUTUIBNC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13195348.png)
![3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL](/img/structure/B13195355.png)
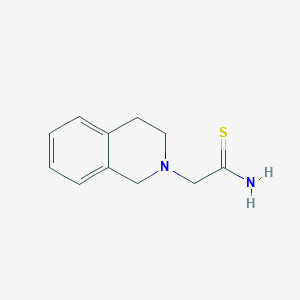
![2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13195366.png)
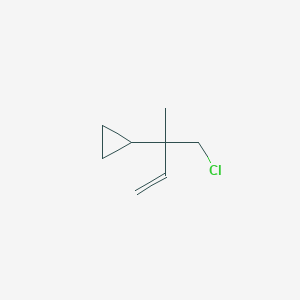
![4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13195380.png)
![2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13195386.png)
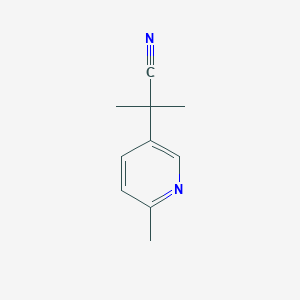
![2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195390.png)
![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13195406.png)
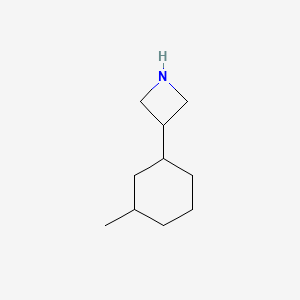
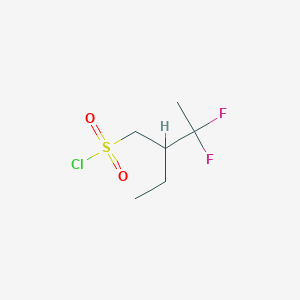
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)

